molecular formula C62H38O12 B13732626 5,5',5'',5''',5'''',5'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde)

5,5',5'',5''',5'''',5'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde)

Katalognummer: B13732626
Molekulargewicht: 975.0 g/mol
InChI-Schlüssel: AJLGNXMDDKGZJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde): is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde) typically involves the reaction of 9,10-dihydro-9,10-[1,2]benzenoanthracene with appropriate aldehyde reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Wirkmechanismus

The mechanism by which 5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde) exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s hydroxyl groups play a crucial role in its reactivity and ability to form hydrogen bonds with other molecules .

Vergleich Mit ähnlichen Verbindungen

  • 2,3,6,7,14,15-Hexabromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
  • 2,6,14-Trihydroxy-9,10-dihydro-9,10-[1,2]benzenoanthracene
  • 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
  • 2,6,14-Triamino-9,10-dihydro-9,10-[1,2]benzenoanthracene

Uniqueness: The uniqueness of 5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde) lies in its multiple hydroxyl groups and the specific arrangement of benzene rings, which confer distinct chemical properties and reactivity compared to similar compounds .

Eigenschaften

Molekularformel

C62H38O12

Molekulargewicht

975.0 g/mol

IUPAC-Name

2-hydroxy-5-[5,11,12,17,18-pentakis(3-formyl-4-hydroxyphenyl)-4-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaenyl]benzaldehyde

InChI

InChI=1S/C62H38O12/c63-25-37-13-31(1-7-55(37)69)43-19-49-50(20-44(43)32-2-8-56(70)38(14-32)26-64)62-53-23-47(35-5-11-59(73)41(17-35)29-67)45(33-3-9-57(71)39(15-33)27-65)21-51(53)61(49)52-22-46(34-4-10-58(72)40(16-34)28-66)48(24-54(52)62)36-6-12-60(74)42(18-36)30-68/h1-30,61-62,69-74H

InChI-Schlüssel

AJLGNXMDDKGZJB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=CC3=C(C=C2C4=CC(=C(C=C4)O)C=O)C5C6=C(C3C7=C5C=C(C(=C7)C8=CC(=C(C=C8)O)C=O)C9=CC(=C(C=C9)O)C=O)C=C(C(=C6)C1=CC(=C(C=C1)O)C=O)C1=CC(=C(C=C1)O)C=O)C=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.